molecular formula C23H19N3O4 B3673966 N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide

Cat. No.: B3673966
M. Wt: 401.4 g/mol
InChI Key: LSNWFHAZIFALTC-UHFFFAOYSA-N
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Description

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzoxazole ring, a nitrobenzamide group, and several methyl substitutions, which contribute to its distinct chemical properties.

Properties

IUPAC Name

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4/c1-13-10-19-21(11-14(13)2)30-23(25-19)16-6-4-7-17(12-16)24-22(27)18-8-5-9-20(15(18)3)26(28)29/h4-12H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNWFHAZIFALTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dinitrobenzamide
  • N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide
  • N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide

Uniqueness

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide is unique due to its specific combination of functional groups and structural features

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide
Reactant of Route 2
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide

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